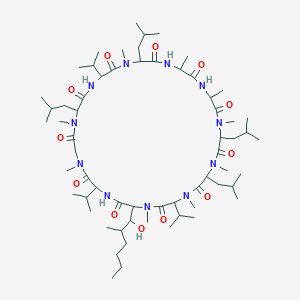![molecular formula C11H21N3O5 B12098727 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid typically involves multi-step organic reactions. One common method starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling, the Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which streamline the coupling and deprotection steps. These synthesizers use solid-phase synthesis techniques, where the growing peptide chain is anchored to a resin, allowing for efficient washing and reaction cycles. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives with modified amino or carboxyl groups, which can be tailored for specific applications in research and industry.
Applications De Recherche Scientifique
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid exerts its effects is primarily through its interaction with enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacks the additional amino and carboxyl groups.
Glutamine: Another amino acid with an amide side chain, differing in its functional groups and overall structure.
Arginine: Contains a guanidinium group, making it more basic and structurally distinct.
Uniqueness
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is unique due to its dual amino and carboxyl functionalities, which provide it with a higher degree of reactivity and versatility in forming complex molecules. This makes it particularly valuable in synthetic chemistry and biochemical research.
Propriétés
IUPAC Name |
2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKVKLJFBFMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
